molecular formula C17H13ClN2O5 B11578087 4-chloro-3-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid

4-chloro-3-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11578087
M. Wt: 360.7 g/mol
InChI Key: ZLWGRCJCHDRNKV-MDWZMJQESA-N
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Description

4-chloro-3-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound that features a chlorinated benzoic acid core linked to a furan ring and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more stable and readily available reagents, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazolidinone moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-chloro-3-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid
  • 4-chloro-3-{5-[(E)-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid

Uniqueness

4-chloro-3-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid is unique due to the specific positioning of the chlorine atom and the ethyl group on the imidazolidinone moiety. These structural features can influence its reactivity and interaction with biological targets, making it distinct from similar compounds .

Properties

Molecular Formula

C17H13ClN2O5

Molecular Weight

360.7 g/mol

IUPAC Name

4-chloro-3-[5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C17H13ClN2O5/c1-2-20-15(21)13(19-17(20)24)8-10-4-6-14(25-10)11-7-9(16(22)23)3-5-12(11)18/h3-8H,2H2,1H3,(H,19,24)(H,22,23)/b13-8+

InChI Key

ZLWGRCJCHDRNKV-MDWZMJQESA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)/NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)NC1=O

Origin of Product

United States

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